molecular formula C11H17ClN2O2S B2415178 N-Piperidin-3-ylbenzenesulfonamide;hydrochloride CAS No. 1829814-29-0

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride

Cat. No.: B2415178
CAS No.: 1829814-29-0
M. Wt: 276.78
InChI Key: BUPPBYGUKOIYOY-UHFFFAOYSA-N
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Mechanism of Action

Remember, it’s important to handle all chemical compounds safely and ethically, following all relevant regulations and guidelines. If you’re planning to work with “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, make sure you understand its safety profile and handle it with appropriate care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Piperidin-3-ylbenzenesulfonamide;hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.

    Benzenesulfonamide: A sulfonamide derivative with applications in medicinal chemistry.

    N-Acylpiperidine: Known for its antioxidant and anticancer properties.

Uniqueness

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride is unique due to its combined structural features of piperidine and benzenesulfonamide, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-piperidin-3-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPPBYGUKOIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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